molecular formula C14H18N2O3 B5718694 N-1,3-benzodioxol-5-yl-N'-cyclohexylurea

N-1,3-benzodioxol-5-yl-N'-cyclohexylurea

Cat. No. B5718694
M. Wt: 262.30 g/mol
InChI Key: HLNZLRJBWHJAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-cyclohexylurea, also known as BHU-1, is a synthetic compound that has been studied for its potential use in treating various medical conditions.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-cyclohexylurea exerts its effects by binding to specific molecular targets in cells, including the protein kinase C (PKC) and the transient receptor potential vanilloid 1 (TRPV1) channels. By binding to these targets, N-1,3-benzodioxol-5-yl-N'-cyclohexylurea can modulate cellular signaling pathways and reduce inflammation, promote cell death in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-cyclohexylurea has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that N-1,3-benzodioxol-5-yl-N'-cyclohexylurea can reduce the production of inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and protect neurons from damage. In animal studies, N-1,3-benzodioxol-5-yl-N'-cyclohexylurea has been shown to reduce pain and inflammation, improve cognitive function, and reduce tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea for use in lab experiments is its high purity and yield, which makes it suitable for use in a range of assays and experiments. However, one limitation of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea is that it has not yet been tested extensively in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-cyclohexylurea. One area of interest is the development of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea analogs that may have improved potency and selectivity for specific molecular targets. Another area of interest is the exploration of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea as a potential treatment for other medical conditions, such as autoimmune disorders and metabolic diseases. Additionally, further studies are needed to determine the safety and efficacy of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-cyclohexylurea can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with cyclohexylisocyanate. The resulting compound is then treated with hydrochloric acid to yield N-1,3-benzodioxol-5-yl-N'-cyclohexylurea. This synthesis method has been optimized to produce N-1,3-benzodioxol-5-yl-N'-cyclohexylurea in high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-cyclohexylurea has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurological disorders. In vitro studies have shown that N-1,3-benzodioxol-5-yl-N'-cyclohexylurea inhibits the growth of cancer cells and reduces inflammation by targeting specific molecular pathways. N-1,3-benzodioxol-5-yl-N'-cyclohexylurea has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(15-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)19-9-18-12/h6-8,10H,1-5,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNZLRJBWHJAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea

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